molecular formula C16H25N5O2 B2365311 tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 1353974-24-9

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B2365311
CAS No.: 1353974-24-9
M. Wt: 319.409
InChI Key: IXHOHSHMARMPTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate is an organic compound with the molecular formula C16H25N5O2. It is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

The synthesis of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate typically involves the following steps:

Chemical Reactions Analysis

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

tert-Butyl 4-(6-(cyclopropylamino)pyrimidin-4-yl)piperazine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl 4-[6-(cyclopropylamino)pyrimidin-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O2/c1-16(2,3)23-15(22)21-8-6-20(7-9-21)14-10-13(17-11-18-14)19-12-4-5-12/h10-12H,4-9H2,1-3H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXHOHSHMARMPTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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